molecular formula C12H5N7O12 B086310 Dipicrylamine CAS No. 131-73-7

Dipicrylamine

Cat. No.: B086310
CAS No.: 131-73-7
M. Wt: 439.21 g/mol
InChI Key: CBCIHIVRDWLAME-UHFFFAOYSA-N
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Description

Dipicrylamine appears as a yellow solid. Decomposes violently at high temperatures. Insoluble in water and alcohol. Used as a booster explosive. May explode under prolonged exposure to heat or fire. Primary hazard is the blast effect of an instantaneous explosion and not flying projectiles and fragments.

Scientific Research Applications

  • Toxicity Studies : Esch, Vink, and Genderen (1957) found that high doses of hexanitrodiphenylamine could lead to mammary tumors in rats, suggesting potential toxicity concerns in industrial applications where humans might be exposed (Esch, Vink, & Genderen, 1957).

  • Analytical Chemistry Applications : Savage, Butt, and Tallmadge (1966) developed a procedure for determining hexanitrodiphenylamine and some of its metal complexes, indicating its use in analytical chemistry, particularly for the analysis of metal complexes (Savage, Butt, & Tallmadge, 1966).

  • Colorimetric Determination : Kertes (1956) noted that hexanitrodiphenylamine produces distinct color changes when reacting with organic bases, allowing for the quantitative determination of these bases. This suggests its application in colorimetric analysis methods (Kertes, 1956).

  • Spectrophotometric Analysis : A method for determining microgram quantities of hexanitrodiphenylamine using spectrophotometry was described by Tiwari and Sharma (1963), highlighting its use in precise quantitative analysis (Tiwari & Sharma, 1963).

  • Interaction with Quaternary Ammonium Compounds : Schill and Danielsson (1959) studied the dissociation constants, partition coefficients, and absorption spectra of hexanitrodiphenylamine, providing insights into its interaction with quaternary ammonium compounds (Schill & Danielsson, 1959).

  • Interaction with Alkali Metal Ions : Motomizu, Tǒei, and Iwachido (1969) investigated the interaction between hexanitrodiphenylamine and alkali metal ions, which is valuable for understanding its potential uses in coordination chemistry (Motomizu, Tǒei, & Iwachido, 1969).

  • Antibacterial Properties : Meyer, Moore, and Frank (1967) reported that hexanitrodiphenylamine showed antibacterial activity against Gram-positive organisms, suggesting its potential application in medical and health-related fields (Meyer, Moore, & Frank, 1967).

  • Pharmacological Activity : Isaev et al. (2014) explored the synthesis and pharmacological activity of compounds related to hexanitrodiphenylamine, indicating its significance in the development of new pharmaceuticals (Isaev et al., 2014).

  • Crystallography : Du, Han, Wang, and Qin (2006) conducted a study on the crystal structure of melaminium dipicrylaminate hydrate, which includes hexanitrodiphenylamine. This research is crucial for understanding the molecular and crystallographic properties of hexanitrodiphenylamine complexes (Du, Han, Wang, & Qin, 2006).

Safety and Hazards

HND is a highly toxic and poisonous explosive . It can cause skin blisters that resemble burns . Dust from HND is harmful to the mucous membranes of the mouth, nose, and lungs . Several nitroaromatic explosives, including HND, have been found to be mutagens .

Future Directions

Opportunities within the Hexanitrodiphenylamine Market are multifaceted, driven by the increasing demand for advanced explosives in defense applications worldwide . As governments invest heavily in modernizing their defense capabilities, there is a growing need for high-performance explosives that offer enhanced safety and reliability . The Hexanitrodiphenylamine Market presents an opportunity for manufacturers to innovate and develop formulations that meet stringent safety and performance standards .

Mechanism of Action

Target of Action

Dipicrylamine, also known as Hexanitrodiphenylamine or Hexyl, is primarily used as a reagent for the detection and extraction of metal ions, especially potassium . It has been used as a micro-reagent for potassium, rubidium, and caesium . The compound’s primary targets are these metal ions, and it forms complexes with them through functional groups .

Mode of Action

This compound contains a secondary amine (N–H), the proton of which can form hydrogen bonds with anions . This property is exploited in its interaction with its targets. When this compound comes into contact with metal ions, it forms a complex with them. This interaction is facilitated by the presence of the secondary amine in the this compound molecule .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the detection and extraction of metal ions. The compound’s interaction with metal ions leads to the formation of a complex, which can then be detected or extracted. This is particularly useful in the analysis of trace metal ions, especially from complex matrices .

Pharmacokinetics

It is known that the compound is insoluble in water and alcohol , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of this compound’s action is the formation of a complex with metal ions. This complex can then be detected or extracted, allowing for the analysis of the presence and concentration of these ions . This is particularly useful in the detection of potassium, rubidium, and caesium .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound may explode under prolonged exposure to heat or fire, and it may begin a vigorous reaction that culminates in a detonation if mixed with reducing agents . Therefore, the compound’s action, efficacy, and stability must be considered in the context of its environment.

Biochemical Analysis

Biochemical Properties

Dipicrylamine interacts with various biomolecules in its role as a biochemical agent. It contains a secondary amine (N–H), the proton of which can form hydrogen bonds with anions . This property has been exploited in the detection and extraction of metal ions, especially potassium .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been used as a nonfluorescent anionic membrane dye . When applied to cells, this compound localizes at the interface of the cytoplasmic membrane and aqueous phase in a manner sensitive to membrane potential change .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various interactions. It forms hydrogen bonds with anions through its secondary amine (N–H), leading to changes in color that can be detected . This property has been used to develop this compound as an anion sensor .

Metabolic Pathways

Its role in the detection and extraction of potassium suggests it may interact with enzymes or cofactors involved in potassium metabolism .

Transport and Distribution

This compound is transported across cell membranes, where it localizes at the interface of the cytoplasmic membrane and aqueous phase . The distribution of this compound within cells and tissues is likely influenced by this membrane localization.

Subcellular Localization

In terms of subcellular localization, this compound is known to localize at the interface of the cytoplasmic membrane and aqueous phase . This localization is sensitive to changes in membrane potential, suggesting that this compound may be directed to this location by specific targeting signals or post-translational modifications .

Properties

IUPAC Name

2,4,6-trinitro-N-(2,4,6-trinitrophenyl)aniline
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InChI

InChI=1S/C12H5N7O12/c20-14(21)5-1-7(16(24)25)11(8(2-5)17(26)27)13-12-9(18(28)29)3-6(15(22)23)4-10(12)19(30)31/h1-4,13H
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InChI Key

CBCIHIVRDWLAME-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
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Molecular Formula

C12H5N7O12
Record name DIPICRYLAMINE
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DSSTOX Substance ID

DTXSID4059621
Record name 2,2',4,4',6,6'-Hexanitrodiphenylamine
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Molecular Weight

439.21 g/mol
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Physical Description

Dipicrylamine appears as a yellow solid. Decomposes violently at high temperatures. Insoluble in water and alcohol. Used as a booster explosive. May explode under prolonged exposure to heat or fire. Primary hazard is the blast effect of an instantaneous explosion and not flying projectiles and fragments., Yellow solid; [Merck Index] Yellow crystals; [MSDSonline]
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Solubility

Soluble in alkalies, glacial acetic acid; insoluble in acetone, alcohol, ether, Insoluble in benzene, carbon tetrachloride; very soluble in pyridine, Soluble in nitric acid, In water, 60 mg/L at 17 °C
Record name 2,2',4,4',6,6'-Hexanitrodiphenylamine
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Color/Form

Pale yellow prisms from acetic acid, Yellow solid, Yellow prisms

CAS No.

131-73-7
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Melting Point

244 °C (decomposes)
Record name 2,2',4,4',6,6'-Hexanitrodiphenylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2,4,6,2′,4′,6′-Hexanitrodiphenylamine (Hexyl)?

A1: 2,4,6,2′,4′,6′-Hexanitrodiphenylamine (Hexyl) has the molecular formula C12H5N7O12 and a molecular weight of 439.21 g/mol. []

Q2: Is there spectroscopic data available for Hexyl and its derivatives?

A2: Yes, infrared spectra have been established for Hexyl and 18 of its nitration products, with assignments made to the principal bands. []

Q3: How does the stability of Hexyl change under irradiation?

A3: Studies have investigated the effects of irradiation on the ammonium salt of Hexyl using Cobalt-60 gamma rays. [, ]

Q4: How does Hexyl function as a reagent in analytical chemistry?

A4: Hexyl has been used as a reagent for the gravimetric determination of potassium. [] It is also used in the photometric determination of potassium, particularly in blood serum. [, ] Additionally, Hexyl has been explored as a colorimetric sensor for anions like fluoride, acetate, and dihydrogen phosphate. []

Q5: Can Hexyl be used to extract potassium from aqueous solutions?

A5: Yes, Hexyl can extract potassium from aqueous solutions into nitrobenzene. The distribution equilibria of the system NaCl-HDPA (Hexyl) have been studied. []

Q6: How does Hexyl interact with alkali and alkaline earth metals?

A6: Hexyl forms salts with alkali and alkaline earth metals. Studies have examined the coextraction of water into nitrobenzene with these salts, revealing the hydration of the cations. [, ] The presence of crown ethers or cryptands during extraction impacts the hydration numbers due to complexation. [, ]

Q7: What is the role of Hexyl in studying crown ether complexes?

A7: Alkali and alkaline earth metal salts of Hexyl are used in titrations with crown ethers in a deuterated nitrobenzene solution. Analysis of shifts in 1H NMR spectra helps determine the stoichiometry of the formed crown ether complexes. []

Q8: Does Hexyl have any fungicidal properties?

A8: Yes, Hexyl exhibits fungicidal activity and shows synergism with copper salts, enhancing their fungicidal effects. [, ]

Q9: Has Hexyl been investigated for its potential in cancer research?

A9: Research has explored the influence of Hexyl on the incidence of neoplasms in the mammary tissue of rats. []

Q10: How is Hexyl used in studying acetylcholine?

A10: Hexyl forms a salt with acetylcholine, which has facilitated the isolation and identification of acetylcholine. [, ] It has also been used in the photometric determination of acetylcholine and choline derivatives. []

Q11: Does Hexyl play a role in studying the effects of dinitroaniline herbicides?

A11: Carrot roots, known to be resistant to dinitroaniline herbicides, show cross-resistance to Hexyl, suggesting a shared mechanism of action or resistance. []

Q12: Can Hexyl be used to study quaternary ammonium compounds?

A12: Yes, Hexyl has been used in the photometric determination of quaternary ammonium compounds. [] Research also demonstrates the use of Hexyl in extracting and quantifying succinylcholine, a bis-quaternary ammonium compound, from embalmed tissues. [, ]

Q13: Is Hexyl known to cause any adverse health effects?

A13: Hexyl has been identified as a potential cause of dermatitis, especially in occupational settings related to explosives production. []

Q14: What are the environmental concerns related to Hexyl?

A14: Hexyl is a component of some explosives. Research has explored using Hexyl adsorbed onto various materials to remove radioactive cesium from liquid waste. []

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